2-(Trifluoromethylthio)toluene
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Overview
Description
2-(Trifluoromethylthio)toluene is an organic compound with the molecular formula C8H7F3S It is characterized by the presence of a trifluoromethylthio group (-SCF3) attached to a toluene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethylthio)toluene typically involves the introduction of the trifluoromethylthio group to a toluene derivative. One common method is the radical trifluoromethylation of toluene using trifluoromethylthiolating reagents. This process often requires the presence of a catalyst, such as a transition metal, and specific reaction conditions, including controlled temperature and pressure .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized catalysts and reagents to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethylthio)toluene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Substitution: The aromatic ring of toluene can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylsulfoxide or trifluoromethylsulfone derivatives .
Scientific Research Applications
2-(Trifluoromethylthio)toluene has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a lead compound in drug development, particularly for diseases such as Alzheimer’s and cancer.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 2-(Trifluoromethylthio)toluene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethylthio group can enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological systems. Specific pathways and targets depend on the context of its application, such as inhibition of specific enzymes in drug development .
Comparison with Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a toluene backbone.
Trifluoromethylthiobenzene: Similar to 2-(Trifluoromethylthio)toluene but with a different substitution pattern on the benzene ring.
Uniqueness: this compound is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, making it more suitable for applications requiring high membrane permeability and metabolic stability .
Properties
IUPAC Name |
1-methyl-2-(trifluoromethylsulfanyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3S/c1-6-4-2-3-5-7(6)12-8(9,10)11/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOBUJQKSMQKPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541065 |
Source
|
Record name | 1-Methyl-2-[(trifluoromethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1736-75-0 |
Source
|
Record name | 1-Methyl-2-[(trifluoromethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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